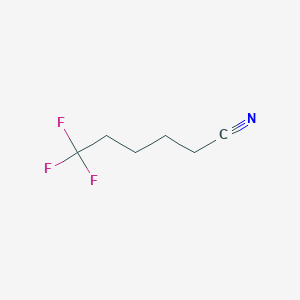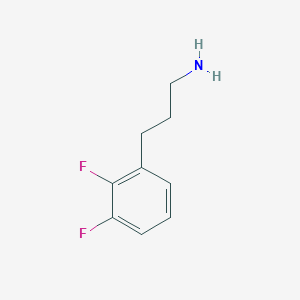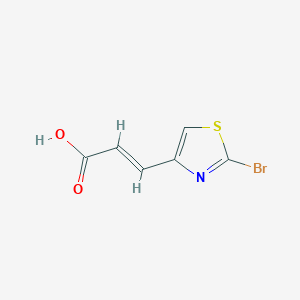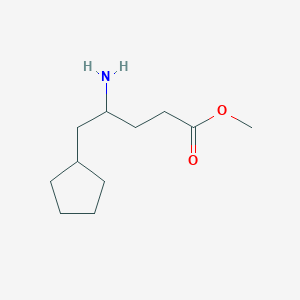
Pyridine-2,6-dicarboximidamide trihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridine-2,6-dicarboximidamide trihydrochloride is a chemical compound known for its versatile applications in various fields of scientific research. It is a derivative of pyridine, a basic heterocyclic organic compound, and is characterized by the presence of carboximidamide groups at the 2 and 6 positions of the pyridine ring. This compound is often used in coordination chemistry, catalysis, and as a ligand in various chemical reactions .
準備方法
Synthetic Routes and Reaction Conditions
Pyridine-2,6-dicarboximidamide trihydrochloride can be synthesized through the reaction of pyridine-2,6-dicarbonyl dichloride with aminobenzenesulfonamides in a mixture of dichloromethane and acetone . The reaction typically requires controlled conditions, including specific temperatures and reaction times, to ensure the desired product’s purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process often includes purification steps such as recrystallization and chromatography to obtain the compound in its pure form .
化学反応の分析
Types of Reactions
Pyridine-2,6-dicarboximidamide trihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced using reducing agents, leading to the formation of different derivatives.
Substitution: It can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield pyridine-2,6-dicarboxylic acid derivatives, while reduction can produce different amine derivatives .
科学的研究の応用
Pyridine-2,6-dicarboximidamide trihydrochloride has a wide range of applications in scientific research, including:
作用機序
The mechanism of action of pyridine-2,6-dicarboximidamide trihydrochloride involves its interaction with specific molecular targets, such as enzymes. For example, it inhibits carbonic anhydrase by binding to the active site of the enzyme, thereby preventing its normal function. This inhibition is achieved through the formation of stable complexes with the enzyme, disrupting its activity .
類似化合物との比較
Similar Compounds
Pyridine-2,6-dicarboxamide: Similar in structure but lacks the carboximidamide groups.
Pyridine-2,6-dicarboxylic acid: Contains carboxylic acid groups instead of carboximidamide groups.
Pyridine-2,6-dicarbonyl dichloride: A precursor in the synthesis of pyridine-2,6-dicarboximidamide trihydrochloride.
Uniqueness
This compound is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. Its ability to form stable complexes with various metal ions and enzymes makes it valuable in coordination chemistry and as an enzyme inhibitor .
特性
分子式 |
C7H12Cl3N5 |
|---|---|
分子量 |
272.6 g/mol |
IUPAC名 |
pyridine-2,6-dicarboximidamide;trihydrochloride |
InChI |
InChI=1S/C7H9N5.3ClH/c8-6(9)4-2-1-3-5(12-4)7(10)11;;;/h1-3H,(H3,8,9)(H3,10,11);3*1H |
InChIキー |
AWZAOOPZHPLTMW-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC(=C1)C(=N)N)C(=N)N.Cl.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{3-[(3-Aminopropyl)amino]propyl}(benzyl)amine](/img/structure/B13596988.png)












aminehydrochloride](/img/structure/B13597053.png)
